2,3-Dihydro-1H-benz[E]inden-1-one chemical properties
2,3-Dihydro-1H-benz[E]inden-1-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dihydro-1H-benz[e]inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 2,3-Dihydro-1H-benz[e]inden-1-one (CAS: 6342-87-6). The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document consolidates available data to support further research and development efforts involving this specific benzannulated indanone.
Core Chemical and Physical Properties
2,3-Dihydro-1H-benz[e]inden-1-one, also known as 2,3-Dihydrocyclopenta[a]naphthalen-1-one, is a polycyclic aromatic ketone. Its rigid structure, derived from the fusion of a naphthalene system with a cyclopentanone ring, provides a unique scaffold for chemical modification.
Quantitative Data Summary
The known physical and chemical properties of 2,3-Dihydro-1H-benz[e]inden-1-one are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6342-87-6 | [1][2] |
| Molecular Formula | C₁₃H₁₀O | [1][2] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Yellow powder | [1][3] |
| Melting Point | 101-103 °C | [1] |
| Purity | ≥98.0% (by GC) | [1][3] |
| IUPAC Name | 2,3-Dihydrocyclopenta[a]naphthalen-1-one | [2] |
Spectroscopic Data Analysis
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for 2,3-Dihydro-1H-benz[e]inden-1-one are not widely available in public databases. However, data for the parent compound, 1-Indanone (CAS: 83-33-0), can be used as a reference to predict the expected spectral features.
Reference Spectral Data: 1-Indanone
The following table summarizes the key spectral data for 1-Indanone, sourced from the NIST Chemistry WebBook.[4][5][6]
| Spectroscopic Technique | Key Features for 1-Indanone (C₉H₈O) |
| IR Spectrum | Strong C=O (ketone) stretch (~1700 cm⁻¹), C-H stretches (aromatic and aliphatic), aromatic C=C bends. |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z = 132, characteristic fragmentation patterns. |
For 2,3-Dihydro-1H-benz[e]inden-1-one (C₁₃H₁₀O), one would expect:
-
¹H NMR: Signals in the aromatic region corresponding to the naphthalene ring protons, and signals in the aliphatic region for the two methylene (-CH₂-) groups of the cyclopentanone ring.
-
¹³C NMR: A signal for the carbonyl carbon (C=O) typically downfield (>190 ppm), multiple signals in the aromatic region, and signals for the two aliphatic carbons.
-
IR Spectrum: A characteristic strong absorption for the conjugated ketone C=O stretch, aromatic C-H and C=C absorptions, and aliphatic C-H absorptions.
-
Mass Spectrum: A molecular ion peak at m/z = 182, corresponding to its molecular weight.
Experimental Protocols
Synthesis of the Benz[e]indenone Core
Logical Workflow for Benz[e]indenone Synthesis
Caption: Synthesis workflow for benz[e]indenone derivatives.
Detailed Protocol Steps (Based on[7]):
-
Preparation of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one (1):
-
Dissolve N-phenylnaphthalene-1-carboxamide in anhydrous THF and cool to 0 °C under an argon atmosphere.
-
Add s-BuLi dropwise and stir for 1 hour.
-
Add DMF dropwise and continue stirring for 1-2 hours at 0 °C, then warm to room temperature.
-
Quench the reaction with methanol.
-
Isolate the intermediate product (1) after workup and purification. This yield was reported to be around 60%.[7]
-
-
Formation of the Indanone:
-
React the intermediate lactam (1) with a chosen alkyllithium reagent (e.g., MeLi, n-BuLi, or i-PrLi).
-
This initiates an addition to the carbonyl group, leading to the opening of the lactam ring.
-
The resulting intermediate undergoes a spontaneous intramolecular cyclization to form the final substituted indanone derivative.
-
The structure of the final product is confirmed by NMR spectroscopy.[7]
-
Key Reaction: Claisen-Schmidt Condensation
The ketone functionality of the benz[e]indenone core, specifically the alpha-hydrogens on the cyclopentanone ring, allows for classic carbonyl condensation reactions. The Claisen-Schmidt condensation is a characteristic reaction used to synthesize α,β-unsaturated ketones, such as benzylidene-indanone derivatives, which have demonstrated significant biological activity.[8][9]
General Protocol for Claisen-Schmidt Condensation (Based on[8][10]):
-
Reactant Setup: In a round-bottom flask, dissolve 2,3-Dihydro-1H-benz[e]inden-1-one (1.0 equivalent) and a selected aromatic aldehyde (1.0-1.2 equivalents) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction can take from a few hours to overnight and should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. Neutralize any excess base by adding dilute HCl.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Characterization: Dry the purified product and confirm its structure using spectroscopic methods (NMR, MS, IR).
Experimental Workflow for Claisen-Schmidt Condensation
Caption: Workflow for the Claisen-Schmidt condensation reaction.
Biological Activity and Associated Signaling Pathways
Derivatives of the indanone scaffold are known to possess a wide range of biological activities, including anti-inflammatory, anti-Alzheimer, and anticancer properties.[11] Specifically, arylidene indanones synthesized via the Claisen-Schmidt reaction have shown potent anti-inflammatory effects by modulating the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11][12]
Inhibition of NF-κB and MAPK Signaling
Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate cell surface receptors (e.g., TLR4), triggering downstream signaling cascades.[13] This leads to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα.[14] Phosphorylated IκBα is then degraded, releasing the transcription factor NF-κB (p65 subunit) to translocate into the nucleus and initiate the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2).[12][14] Simultaneously, the MAPK pathway (including p38, JNK, and Erk) is activated, further promoting inflammation.[12][15]
Indanone derivatives have been shown to inhibit these pathways by preventing the phosphorylation of key proteins like IκB, p65, p38, JNK, and Erk.[11][12]
Diagram of Indanone Action on NF-κB/MAPK Pathways
Caption: Inhibition of NF-κB and MAPK pathways by indanone derivatives.
References
- 1. Competitive 2,3-dihydro-1H-benzindene-1-one [6342-87-6] | China Manufacturer [gmchemix.com]
- 2. pschemicals.com [pschemicals.com]
- 3. gmchemic.com [gmchemic.com]
- 4. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 5. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 6. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 7. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. researchgate.net [researchgate.net]
- 12. Plantanone C attenuates LPS-stimulated inflammation by inhibiting NF-κB/iNOS/COX-2/MAPKs/Akt pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
